[3-(2,3-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(2,3-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine: is an organic compound characterized by a bicyclo[111]pentane core attached to a hydrazine group and a 2,3-dimethylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(2,3-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine typically involves the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [2+2] cycloaddition reaction of a suitable diene with an alkyne, followed by a ring-opening and subsequent ring-closing reaction to form the bicyclo[1.1.1]pentane structure.
Attachment of the 2,3-dimethylphenyl group:
Introduction of the hydrazine group: The final step involves the reaction of the intermediate compound with hydrazine hydrate under reflux conditions to form the desired hydrazine derivative.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles, solvents like ethanol or methanol, and catalysts if necessary.
Major Products:
Oxidation: Oxidized derivatives such as ketones or carboxylic acids.
Reduction: Reduced derivatives such as amines or alcohols.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, facilitating various organic transformations.
Material Science: It can be incorporated into polymers or other materials to impart unique properties.
Biology:
Biochemical Probes: The compound can be used as a probe to study biochemical pathways and interactions.
Drug Development:
Medicine:
Therapeutic Agents: Research into its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry:
Chemical Manufacturing: Utilized in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of [3-(2,3-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The hydrazine group can form covalent bonds with target molecules, altering their activity and resulting in various biological effects.
Comparison with Similar Compounds
[3-(2,3-Dimethoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine: Similar structure with methoxy groups instead of methyl groups.
[3-(2,3-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]amine: Similar structure with an amine group instead of a hydrazine group.
Uniqueness:
- The presence of the hydrazine group in [3-(2,3-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine imparts unique reactivity and potential biological activity compared to its analogs.
- The bicyclo[1.1.1]pentane core provides a rigid and sterically constrained framework, influencing the compound’s interactions with molecular targets.
Properties
IUPAC Name |
[3-(2,3-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-9-4-3-5-11(10(9)2)12-6-13(7-12,8-12)15-14/h3-5,15H,6-8,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLKOJFOBVWYNOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C23CC(C2)(C3)NN)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.